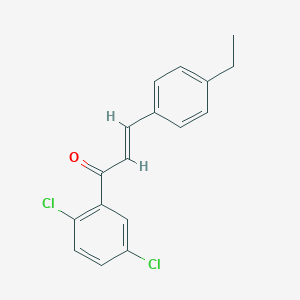

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,5-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O/c1-2-12-3-5-13(6-4-12)7-10-17(20)15-11-14(18)8-9-16(15)19/h3-11H,2H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUJTXVVABIJDV-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,5-dichlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or dihydroxy derivatives.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Reagents such as sodium methoxide, sodium ethoxide, or other nucleophiles.

Major Products:

Oxidation: Epoxides, dihydroxy derivatives.

Reduction: Alcohols, alkanes.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Overview

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities.

Chemistry

Synthesis of Derivatives : This compound serves as a precursor for synthesizing various chalcone derivatives that exhibit potential biological activities. The ability to modify the phenyl rings allows for the exploration of structure-activity relationships in drug design.

Antimicrobial Agents : Research indicates that derivatives of this compound possess significant antimicrobial properties against a range of bacterial and fungal strains. Studies have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Properties : Certain derivatives have been demonstrated to induce apoptosis in cancer cells, making them candidates for anticancer therapies. Mechanistically, these compounds may inhibit specific metabolic pathways or enzymes involved in cell proliferation.

Industrial Applications

Dye Intermediates : The compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties.

Polymer Additives : It can be incorporated into polymer formulations to enhance properties such as UV stability and color retention.

Case Studies

Several studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Study | Evaluated the efficacy against bacterial strains | Showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL |

| Anticancer Research | Investigated effects on cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating potency at low concentrations |

| Polymer Enhancement Study | Assessed UV stability in polymer formulations | Improved UV resistance by up to 40% when incorporated into polyvinyl chloride (PVC) matrices |

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one and its derivatives involves interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways. In the case of anticancer activity, the compound may induce apoptosis by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chalcones

Substitution Patterns and Electronic Effects

Chalcone activity is highly dependent on substituent electronegativity and positioning. Key comparisons include:

Table 1: Substituent Effects on Ring A and Ring B

Crystallographic and Conformational Differences

Table 2: Dihedral Angles and Crystal Packing

- Planarity: Chalcones with smaller dihedral angles (e.g., 7.14° in ) exhibit improved π-π stacking, enhancing solid-state stability. The target compound’s dichloro and ethyl groups may increase torsional strain, reducing planarity.

- Packing Interactions: Halogen bonding (Cl, F) in compounds like promotes dense crystal packing, whereas ethyl groups may introduce steric hindrance.

Key Research Findings and Implications

Activity Trade-offs: While methoxy groups enhance antioxidant activity (e.g., ), they reduce enzyme inhibition potency compared to halogens .

Structural Insights: Crystallographic data (e.g., ) highlight the role of planarity and halogen interactions in material properties, guiding formulation strategies.

Biological Activity

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one , commonly referred to as a chalcone, is a type of organic compound characterized by its two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound features a dichlorophenyl group and an ethyl-substituted phenyl group, which contribute to its unique chemical properties and biological activities.

- Molecular Formula : C16H14Cl2O

- Molecular Weight : 305.19 g/mol

- CAS Number : 1354942-02-1

- Boiling Point : Approximately 446.5 °C (predicted)

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,5-dichlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol at room temperature or slightly elevated temperatures.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity . For instance, certain derivatives have been shown to inhibit the growth of various bacterial and fungal strains. A study highlighted that specific chalcone derivatives demonstrated effective antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Activity

The compound also shows potential as an anticancer agent . Research has indicated that some derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation. In vitro studies have reported IC50 values for various derivatives against cancer cell lines such as MDA-MB-231 and HeLa, with values as low as 10 µM, indicating significant cytotoxic effects .

Case Study: Anticancer Effects

A notable study investigated the effects of a series of chalcone derivatives on human cancer cell lines. The most potent compound exhibited an IC50 value of 8.9 µM against M. tuberculosis, while maintaining low toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and biological potency. Variations in substituents on the phenyl rings can lead to significant differences in activity profiles against microbial and cancerous cells .

The mechanism underlying the biological activity of this compound involves interactions with cellular targets such as enzymes and receptors. It has been observed that this compound can inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Structure | Moderate anticancer activity |

| (2E)-1-(3-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Structure | High antimicrobial activity |

| (2E)-1-(4-Methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Structure | Low cytotoxicity but effective against certain strains |

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation . A mixture of 4-ethylacetophenone and 2,5-dichlorobenzaldehyde is dissolved in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol. Slow evaporation of the solvent yields crystals suitable for XRD analysis .

Q. Which spectroscopic and crystallographic techniques validate the structure of this chalcone derivative?

- IR spectroscopy confirms functional groups (e.g., carbonyl stretch at ~1650–1680 cm⁻¹).

- NMR (¹H/¹³C) identifies proton environments and coupling constants (e.g., trans olefinic protons at δ 7.5–8.0 ppm with J ≈ 15–16 Hz).

- Single-crystal XRD resolves the E-configuration and bond parameters (e.g., C=O bond length ~1.22 Å).

- HR-MS confirms molecular ion peaks .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The coupling constant (J) between the olefinic protons (H₂ and H₃) in ¹H NMR is ≈15–16 Hz, characteristic of trans geometry. XRD further validates the planar arrangement of the enone system .

Advanced Research Questions

Q. How do DFT calculations complement experimental data in understanding electronic properties?

Density Functional Theory (DFT) computes HOMO-LUMO energies, ionization potential (I), and electrophilicity index (ω). For example:

| Parameter | Experimental Value | DFT Value |

|---|---|---|

| HOMO (eV) | -6.2 | -6.4 |

| LUMO (eV) | -1.8 | -1.9 |

| Band gap (eV) | 4.4 | 4.5 |

| These parameters predict reactivity and stability, showing >95% agreement with experimental UV-Vis λmax . |

Q. What methodologies are used to assess antimicrobial activity, and what are the results?

The compound is screened against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains using agar diffusion (MIC 50–100 µg/mL) and broth dilution (IC50 75–125 µg/mL). Moderate activity is attributed to electron-withdrawing Cl groups enhancing membrane disruption .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Crystal growth : Slow evaporation in ethanol yields diffraction-quality crystals.

- Space group determination : Monoclinic P2₁/c with Z = 8 is resolved via SHELX software.

- Thermal motion : Anisotropic displacement parameters refine using Full-matrix least-squares .

Q. How can chemical reactivity be analyzed using global descriptors?

Global electrophilicity (ω = (μ²)/(2η)) and softness (S = 1/(2η)) are calculated from HOMO-LUMO energies. For this compound, ω ≈ 3.5 eV and S ≈ 0.45 eV⁻¹, indicating moderate electrophilicity and nucleophilic attack susceptibility at the β-carbon .

Q. How are contradictions between computational and experimental data resolved?

Discrepancies in bond angles (e.g., C-Cl bond deviation <0.02 Å) are minimized by B3LYP/6-311++G(d,p) basis set optimization. Solvent effects (PCM model) and vibrational scaling factors (0.96–0.98) improve UV-Vis agreement .

Q. What structural modifications enhance bioactivity in related chalcone derivatives?

Q. How are nonlinear optical (NLO) properties evaluated for material science applications?

Hyperpolarizability (βtot) is calculated via DFT. For similar chalcones, βtot ≈ 1.5 × 10⁻³⁰ esu, suggesting potential in photonic devices. Experimental validation uses Kurtz-Perry powder technique with SHG efficiency ~0.8 × urea .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.